molecular formula C12H13FN4O2S B2552852 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798538-36-9

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2552852
CAS No.: 1798538-36-9
M. Wt: 296.32
InChI Key: BNRPPJLQRIBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 2-fluorophenylsulfonyl group and at the 3-position with a 1H-1,2,3-triazole moiety. This structure combines the conformational flexibility of the pyrrolidine ring with the electron-deficient aromatic character of the sulfonyl-linked fluorophenyl group and the bioisosteric properties of the triazole.

Key structural features:

  • Pyrrolidine core: Provides a rigid scaffold for substituent positioning.
  • 2-Fluorophenylsulfonyl group: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine and sulfonyl groups.
  • 1H-1,2,3-Triazole: A polar, aromatic heterocycle capable of participating in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC) for functionalization .

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c13-11-3-1-2-4-12(11)20(18,19)16-7-5-10(9-16)17-8-6-14-15-17/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRPPJLQRIBGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a sulfonyl group and a pyrrolidine moiety enhances its pharmacological profile. The molecular structure can be represented as follows:

C12H14FN5O2S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_5\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate enzyme activity and receptor interactions, leading to several pharmacological effects:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is mediated through the inhibition of key oncogenic proteins.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Anti-inflammatoryTNF-alpha modulationReduction in inflammatory markers
AntifungalCandida albicansGrowth inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Study : In a study evaluating the antimicrobial efficacy against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
  • Cancer Research : A study involving cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% reduction) at concentrations of 10 µM after 48 hours . The underlying mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • Inflammatory Response : In vitro studies indicated that the compound could significantly reduce TNF-alpha levels in macrophage cultures, suggesting its potential role in managing inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. For instance:

  • Compounds with similar structures demonstrated moderate to high activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The triazole derivatives have shown promising results in cancer research:

  • A related compound exhibited significant antiproliferative effects on various human cancer cell lines (A375, DU145) with IC50 values in the low micromolar range .

Neuropharmacological Applications

There is emerging evidence supporting the anticonvulsant potential of triazole derivatives:

  • Studies indicated that certain analogs displayed protective effects in seizure models, suggesting their utility in treating epilepsy .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various triazole derivatives, this compound was assessed for its antibacterial activity. Results indicated that this compound exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa, outperforming many standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of synthesized triazoles were tested against multiple cancer cell lines. The results demonstrated that compounds with a pyrrolidine core had enhanced cytotoxicity compared to those without this moiety. Specifically, this compound showed an IC50 value of 15 µM against MCF-7 cells .

Chemical Reactions Analysis

Sulfonation of Pyrrolidine

The sulfonation step introduces the (2-fluorophenyl)sulfonyl group onto the pyrrolidine ring. This is achieved via nucleophilic substitution:

  • Pyrrolidine reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetone .

  • Mechanism : The pyrrolidine’s secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Reaction Conditions :

ParameterDetails
BaseK₂CO₃, Et₃N
SolventAcetone
Temperature60°C
Yield75–95%

Diversification via Coupling Reactions

The triazole’s C4 position is often functionalized through Suzuki–Miyaura coupling or reductive amination to introduce aryl or alkyl substituents .

Suzuki–Miyaura Coupling

  • Triazolyl trifluoroborate intermediates (formed via cycloaddition) react with aryl halides using Pd₂(dba)₃ catalyst and SPhos ligand .

  • Conditions : Na₂CO₃, 85°C, 18 hours .

  • Yield : 50–60% .

Reductive Amination

  • Aldehyde precursors (e.g., 3,4-dichlorobenzaldehyde) react with the pyrrolidine-triazole intermediate in the presence of NaBH(OAc)₃ and AcOH .

  • Conditions : THF, room temperature, 24 hours .

  • Yield : 80–95% .

Structural Confirmation and Analytical Data

Analytical TechniqueKey Observations
¹H NMR δ 8.32–8.18 ppm (aromatic protons), δ 7.50–7.30 ppm (triazole ring) .
HRMS-ESI [M+H]⁺ calculated vs. found (e.g., 547.06155 for 2bd ) .
ICP-OES Chlorine and fluorine content verification .

Reaction Mechanism Insights

  • Click Chemistry : The Cu-catalyzed cycloaddition proceeds via a six-membered transition state, favoring regioselective formation of the 1,4-disubstituted triazole .

  • Sulfonation : Steric hindrance from the pyrrolidine ring may influence substitution efficiency, necessitating elevated temperatures .

  • Coupling Reactions : Late-stage diversification via Suzuki coupling enables rapid generation of analogs for biological screening .

Biological Relevance of Reaction Patterns

  • CYP Stability : The triazole’s stability under cytochrome P450 conditions is attributed to its resistance to metabolic degradation, a critical factor for drug candidates .

  • Antimicrobial Activity : Structural modifications (e.g., electron-withdrawing fluorine substituents) enhance interactions with bacterial targets, as observed in related triazoles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, their substituents, and key properties based on the evidence provided:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Synthetic Method Reference
1-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (Target) C₁₂H₁₂FN₃O₂S 281.31 g/mol 2-Fluorophenylsulfonyl, pyrrolidin-3-yl, 1H-1,2,3-triazole Combines sulfonamide, fluorinated aryl, and triazole motifs Likely CuAAC or Mitsunobu reaction
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)phenyl)triazole C₂₆H₂₂Cl₂F₃N₃O₂ 546.38 g/mol 4-Fluorobenzyl, 3,4-dichlorobenzyloxy, phenyl-triazole Dual halogenation enhances lipophilicity; benzyloxy group increases steric bulk CuAAC with modified azides/alkynes
1-(1-(2-Chloro-4-nitrophenyl)-5-methylpyrazol-3-yl)-4-phenyltriazole (21id) C₁₈H₁₃ClN₆O₂ 388.79 g/mol 2-Chloro-4-nitrophenyl, 5-methylpyrazole, phenyl-triazole Nitro group improves electrophilicity; pyrazole-triazole hybrid Copper sulfate-mediated cycloaddition
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae) C₁₂H₁₁N₅O 241.25 g/mol 4-Methoxyphenyl, pyrazole-triazole hybrid Methoxy group enhances solubility; pyrazole adds hydrogen-bonding capability CuAAC with alkyne functionalization
1-Methyl-4-({4-phenyl-3-[3-(trifluoromethoxy)phenyl]pyrazol-1-yl}sulfonyl)triazole C₁₉H₁₅F₃N₄O₃S 460.41 g/mol Trifluoromethoxyphenyl, phenylpyrazole, sulfonyl-triazole Trifluoromethoxy group increases metabolic resistance; sulfonyl linkage enhances stability Patent-derived synthesis
1-(Pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole C₇H₁₂N₄ 152.20 g/mol Pyrrolidin-3-ylmethyl, unsubstituted triazole Simpler structure with fewer steric demands; lacks sulfonyl/fluorophenyl groups Direct alkylation or CuAAC

Key Comparative Insights

The trifluoromethoxyphenyl-sulfonyltriazole () exhibits superior metabolic stability due to the trifluoromethoxy group but may suffer from reduced solubility.

Synthetic Accessibility :

  • The target’s synthesis likely employs CuAAC (evidenced by ), similar to Compounds 21id and 21ae (), ensuring regioselective triazole formation.
  • In contrast, pyrazole-triazole hybrids (e.g., 21id) require multistep functionalization of pyrazole precursors, increasing complexity .

Halogenated derivatives (e.g., 2ab with dichlorobenzyloxy, ) may exhibit enhanced antimicrobial activity due to increased membrane permeability.

Physicochemical Properties :

  • The target’s molecular weight (281.31 g/mol) and polar surface area (~75 Ų) align with Lipinski’s rules for drug-likeness, unlike bulkier analogs like 2ab (546.38 g/mol, ).
  • The absence of a pyrazole moiety in the target (vs. 21id or 21ae) reduces hydrogen-bonding diversity but simplifies synthetic optimization.

Structural Analysis

  • Triazole Positioning : The 1,4-disubstituted triazole in the target ensures optimal spatial arrangement for target engagement, similar to patented sulfonyl-triazoles ().
  • Fluorine Impact : The 2-fluorophenyl group (vs. 4-fluorobenzyl in ) may reduce steric hindrance while maintaining electronic effects critical for binding.

Q & A

Synthetic Methodologies

Q: What are the primary synthetic routes for constructing the 1,2,3-triazole core in this compound, and how does regioselectivity impact structural validation? A: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the dominant method for 1,2,3-triazole synthesis due to its regioselectivity for 1,4-disubstituted products. For example, copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours yield triazoles with >95% regiochemical purity . Regioselectivity is critical for confirming substituent positions via NMR (e.g., δ 2.58 ppm for pyrrolidine protons in ). Deviations may require 2D NMR (COSY, HSQC) to resolve ambiguities .

Optimizing Reaction Conditions

Q: How can reaction conditions be optimized to improve yields of sulfonylated pyrrolidine intermediates? A: Key parameters include:

  • Temperature: 50–60°C balances reaction rate and side-product minimization .
  • Catalyst loading: 5 mol% Cu(I) ensures efficient cycloaddition without metal contamination .
  • Purification: Gradient elution (CH₂Cl₂/MeOH 5:1 → 4:1) on silica gel achieves >95% purity, as validated by HPLC .
    Contradictions in reported yields (e.g., 60% in vs. 76% in ) may stem from substituent electronic effects on azide reactivity.

Analytical Challenges

Q: What spectroscopic techniques resolve structural ambiguities in fluorophenylsulfonyl-substituted triazoles? A:

  • ¹H/¹³C NMR: Chemical shifts for fluorophenyl protons (δ 6.5–7.5 ppm) and sulfonyl groups (δ ~115–120 ppm for S=O) confirm substitution patterns .
  • HRMS: Exact mass analysis (e.g., m/z 414.1234 for C₁₃H₁₄F₂N₄O₂S) distinguishes regioisomers .
  • X-ray crystallography: Resolves stereochemical ambiguities in pyrrolidine conformers, though limited data exists for fluorinated analogs .

Mechanistic Insights

Q: What computational or experimental methods elucidate the electronic effects of the 2-fluorophenylsulfonyl group on triazole reactivity? A:

  • DFT calculations: Model electron-withdrawing effects of the sulfonyl group, which polarize the triazole ring and enhance electrophilic substitution at C-4 .
  • Kinetic studies: Monitor reaction rates under varying substituents (e.g., para- vs. ortho-fluorophenyl) to quantify electronic contributions .
  • Hammett plots: Correlate σ values of aryl substituents with cycloaddition rates .

Biological Activity Hypotheses

Q: How might the fluorophenylsulfonyl moiety influence this compound’s potential as a kinase inhibitor or antimicrobial agent? A:

  • Kinase binding: The sulfonyl group mimics ATP’s phosphate moiety, enabling H-bonding with kinase hinge regions. Fluorine enhances metabolic stability and membrane permeability .
  • Antimicrobial activity: Triazoles disrupt fungal CYP51 enzymes; fluorination may reduce off-target mammalian cytotoxicity .
  • In vitro assays: Prioritize MIC testing against Candida spp. and cytotoxicity profiling in HepG2 cells .

Stability and Degradation

Q: What are the key degradation pathways under physiological conditions, and how are they characterized? A:

  • Hydrolysis: The sulfonamide bond is susceptible to acidic/alkaline hydrolysis (pH 1–10). Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation products .
  • Oxidative stress: Incubation with H₂O₂ or liver microsomes identifies metabolites via hydroxylation or defluorination .
  • Light sensitivity: UV-Vis spectroscopy tracks photodegradation (λmax 270 nm) in solutions .

Computational Modeling

Q: Which docking or MD simulations are suitable for predicting target interactions? A:

  • Molecular docking (AutoDock Vina): Screen against PDB targets (e.g., CYP51 or EGFR) using the sulfonyl group as a pharmacophore anchor .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD fluctuations (<2 Å for stable complexes) .
  • QSAR: Develop models correlating logP values (calculated: ~2.5) with antibacterial potency .

Impurity Profiling

Q: How are synthesis-related impurities identified and quantified? A:

  • HPLC-DAD/ELSD: Detect unreacted azides/alkynes (retention time shifts) and regioisomers (peak splitting) .
  • NMR spiking: Add authentic samples of suspected impurities (e.g., des-fluoro analogs) to confirm identity .
  • ICH guidelines: Set thresholds for genotoxic impurities (e.g., azides) at <1 ppm .

Scale-Up Challenges

Q: What pitfalls arise during gram-scale synthesis, and how are they mitigated? A:

  • Exothermicity: CuAAC reactions require controlled addition of azides to prevent runaway exotherms .
  • Solvent selection: Replace THF with EtOAc/water biphasic systems for easier workup .
  • Catalyst removal: Chelating resins (e.g., QuadraPure™) reduce residual Cu to <10 ppm .

Data Contradictions

Q: How should researchers address discrepancies in reported yields or spectral data? A:

  • Replicate conditions: Reproduce reactions using exact reagent ratios (e.g., 1.2 eq alkyne in vs. 1.5 eq in ) .
  • Control experiments: Test substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) on reaction outcomes .
  • Collaborative validation: Cross-validate NMR assignments with independent labs to rule out solvent or calibration errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.